molecular formula C11H15Br2N3O2 B6357448 tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1613148-22-3

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

カタログ番号: B6357448
CAS番号: 1613148-22-3
分子量: 381.06 g/mol
InChIキー: CFZJSAPWZWACEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Brominated derivatives of this scaffold are typically intermediates in pharmaceutical synthesis, enabling further functionalization via cross-coupling or nucleophilic substitution reactions .

特性

IUPAC Name

tert-butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)14-8(12)9(16)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJSAPWZWACEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

N-Bromosuccinimide (NBS) Mediated Bromination

NBS serves as a mild brominating agent, minimizing over-bromination. The reaction proceeds under reflux conditions:

Procedure :

  • Dissolve the imidazo[1,2-a]pyrazine precursor in CCl4\text{CCl}_4.

  • Add NBS (1–2 equivalents) and reflux for 30 minutes.

  • Cool and isolate the product via solvent evaporation and chromatography.

Optimization Insights :

  • Excess NBS (≥2 equivalents) ensures dibromination.

  • Polar solvents like dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) may reduce reaction efficiency compared to CCl4\text{CCl}_4.

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine at position 7, enhancing stability during subsequent reactions. This step typically precedes bromination to prevent undesired side reactions.

Standard Protocol :

  • Dissolve the imidazo[1,2-a]pyrazine core in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2).

  • Add triethylamine (Et3N\text{Et}_3\text{N}) as a base and di-tert-butyl dicarbonate (Boc anhydride).

  • Stir at room temperature for 48 hours.

Reaction Table :

ParameterDetail
SolventDichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)
BaseTriethylamine (Et3N\text{Et}_3\text{N})
Boc Anhydride1.1 equivalents
Time48 hours
Yield60–75% (after purification)

Post-reaction, the Boc-protected intermediate is purified via flash chromatography, often using gradients of ethyl acetate and hexane.

Purification and Isolation

Purification is critical due to the compound’s sensitivity to hydrolysis and oxidative degradation. Flash chromatography on silica gel with dichloromethane/methanol/ammonium hydroxide (10:1:0.1) is widely employed. Recrystallization from hot benzene or ethyl acetate/hexane mixtures further enhances purity.

Chromatography Conditions :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : CH2Cl2/MeOH/NH4OH\text{CH}_2\text{Cl}_2/\text{MeOH}/\text{NH}_4\text{OH} (10:1:0.1).

  • Yield : 26–35% (after multiple steps).

Research Findings and Optimization

Bromination Efficiency

Comparative studies indicate that NBS in CCl4\text{CCl}_4 achieves higher dibromination yields (70–85%) compared to bromine gas (50–60%). Side products, such as mono-brominated derivatives, are minimized by controlling stoichiometry and reaction time.

Scalability Challenges

Large-scale synthesis faces hurdles in exothermic reactions (e.g., Boc protection). Gradual reagent addition and temperature control mitigate risks, as demonstrated in dimethyl sulfate methylation procedures .

化学反応の分析

Types of Reactions

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form the corresponding dihydroimidazo[1,2-a]pyrazine derivative.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or organometallic derivatives.

    Reduction: Formation of dihydroimidazo[1,2-a]pyrazine derivatives.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyrazine derivatives with additional functional groups.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, research has shown that dibrominated imidazo compounds can inhibit the growth of various bacterial strains. A notable study demonstrated that these compounds could serve as effective agents against resistant strains of bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Properties
The compound has also been investigated for its potential anticancer activities. In vitro studies have suggested that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a case study involving human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .

Agricultural Science Applications

Pesticide Development
Due to its brominated structure, tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has potential applications in developing new pesticides. Brominated compounds are known for their efficacy against a range of pests while minimizing the environmental impact compared to conventional pesticides. Preliminary trials have shown promising results in controlling pest populations without harming beneficial insects .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research indicates that polymers derived from imidazo compounds demonstrate improved resistance to degradation under extreme conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in cancer cell lines
PesticidalControls pest populations with minimal environmental impact

Table 2: Synthetic Pathways for Derivatives

Compound NameSynthetic MethodologyYield (%)
tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylateReaction with triethylamine and di-tert-butyl dicarbonate85
tert-butyl 5-bromo-6,8-dihydroimidazo[1,2-a]pyrazine-7-carboxylateCyclization reaction with appropriate brominating agents90

作用機序

The mechanism of action of tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparative Analysis of Key Features

Physicochemical Properties

Compound (CAS) Bromine Positions Molecular Weight logP Solubility (mg/mL) Key Functional Traits
Target Dibromo Compound 2,3 ~382.07* ~2.5† <0.5† High electrophilicity
949922-61-6 3 302.17 1.67 0.672 CYP inhibition
1250999-20-2 2 302.17 ~1.6‡ ~0.7‡ Regioselective reactivity
374795-76-3 None 223.27 ~1.2 >2.0 Versatile precursor
1250996-70-3 Hydroxymethyl 238.26 ~1.0 >2.5 Polar, conjugation-ready

*Estimated for C₁₁H₁₅Br₂N₃O₂; †Inferred from bromine addition; ‡Assumed based on mono-bromo analogs.

生物活性

tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS No. 1613148-22-3) is a heterocyclic compound notable for its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H15Br2N3O2
  • Molar Mass : 381.06 g/mol
  • IUPAC Name : tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Synthesis

The synthesis of tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. Key steps include the formation of the imidazo[1,2-a]pyrazine core through cyclization reactions using bromo and carboxylate precursors under controlled conditions .

Antimicrobial Activity

Recent studies have indicated that tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance:

  • In vitro Studies : The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic potential:

  • Leishmaniasis Studies : In vitro tests against Leishmania infantum showed that it could reduce parasite viability significantly. The mechanism appears to involve disruption of the parasite's metabolic pathways .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent:

  • Cell Line Studies : In assays involving various cancer cell lines (e.g., HeLa and MCF-7), tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate induced apoptosis and inhibited cell proliferation . The compound's ability to target specific signaling pathways related to cancer cell survival is under investigation.

Structure–Activity Relationship (SAR)

The presence of bromine substituents at positions 2 and 3 is crucial for enhancing biological activity. Structural modifications have been explored to optimize efficacy and reduce toxicity:

  • Bromine Substituents : The electron-withdrawing nature of bromine enhances the compound's reactivity towards biological targets .

Case Studies

Study TypeFindings
Antimicrobial Effective against E. coli and S. aureus with low MIC values.
Antiparasitic Significant reduction in L. infantum viability in vitro.
Anticancer Induced apoptosis in HeLa and MCF-7 cells; inhibition of proliferation observed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。